molecular formula C12H10ClNO4 B6238436 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid CAS No. 902742-95-4

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid

Cat. No. B6238436
CAS RN: 902742-95-4
M. Wt: 267.7
InChI Key:
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Description

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid is a chemical compound with the CAS Number: 902742-95-4 . It has a molecular weight of 267.67 . The compound is usually stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 4-chloro-6,7-dimethoxyquinoline involves the use of 3,4-dimethoxyaniline as a raw material . The aniline compound is obtained through nitrification and reduced using iron powder . The compound is then cyclized with Ethyl chloroformate under Feldalat NM conditions to prepare 4-hydroxyquinoline compounds . The final product, 4-chloro-6,7-dimethoxy-quinoline, is obtained after chlorination .


Molecular Structure Analysis

The IUPAC name of this compound is 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid . The InChI code is 1S/C12H10ClNO4/c1-17-10-3-6-7 (13)4-9 (12 (15)16)14-8 (6)5-11 (10)18-2/h3-5H,1-2H3, (H,15,16) .


Physical And Chemical Properties Analysis

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid is a solid compound . The SMILES string representation is COc1cc2nccc (Cl)c2cc1OC . The compound has a molecular weight of 223.66 .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to handle the compound with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethoxyaniline", "ethyl 4-chloro-3-oxobutanoate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(II) sulfate pentahydrate", "sodium hydroxide", "hydrogen peroxide", "sodium bicarbonate", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with sodium ethoxide to form ethyl 4-chloro-3-oxobutanoate ethyl ester.", "Step 2: Ethyl 4-chloro-3-oxobutanoate ethyl ester is reacted with 2,5-dimethoxyaniline in the presence of sulfuric acid to form 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid ethyl ester.", "Step 3: 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid ethyl ester is hydrolyzed with sodium hydroxide to form 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid.", "Step 4: 2,5-dimethoxyaniline is diazotized with sodium nitrite and copper(II) sulfate pentahydrate in the presence of hydrochloric acid to form diazonium salt.", "Step 5: The diazonium salt is coupled with 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid in the presence of sodium bicarbonate to form the target compound, 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid." ] }

CAS RN

902742-95-4

Product Name

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid

Molecular Formula

C12H10ClNO4

Molecular Weight

267.7

Purity

95

Origin of Product

United States

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